molecular formula C17H16N2O5S B3018190 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid CAS No. 1214808-67-9

3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B3018190
CAS No.: 1214808-67-9
M. Wt: 360.38
InChI Key: BORQSWKFOKYJLT-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is a synthetic small molecule characterized by a propanoic acid backbone with a 4-cyanophenyl substituent at the third carbon and a 4-methoxyphenylsulfonylamino group at the second carbon (Figure 1). This compound is hypothesized to exhibit anticancer activity due to structural similarities with bioactive sulfonamide derivatives .

Properties

IUPAC Name

3-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-16(17(20)21)10-12-2-4-13(11-18)5-3-12/h2-9,16,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORQSWKFOKYJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonylation: Introduction of the sulfonyl group to the amino group.

    Coupling Reaction: Coupling of the sulfonylated amine with a cyanophenyl derivative.

    Final Assembly: Formation of the propanoic acid moiety through a series of reactions involving esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Study:

  • A study on related sulfonamide compounds demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The sulfonamide group is known to interact with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

Case Study:

  • Research on related compounds has shown effectiveness in reducing markers of inflammation in animal models, suggesting that this compound may share these beneficial effects .

Drug Development

The compound's unique structure positions it as a candidate for drug development targeting various diseases. Its ability to modulate biological pathways makes it suitable for further exploration in pharmaceutical applications.

Data Table: Potential Applications in Drug Development

Application AreaMechanism of ActionReferences
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of inflammatory pathways ,
AntimicrobialPotential interaction with microbial enzymes

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity. Its functional groups allow for chemical modifications that can tailor polymer characteristics.

Case Study:

  • Research into polymers derived from similar structures has shown improved mechanical properties and thermal resistance, indicating potential applications in advanced materials .

Sensor Technology

Due to its electronic properties associated with the cyanophenyl group, this compound may be utilized in sensor technology for detecting specific analytes or environmental changes.

Data Table: Potential Applications in Material Science

Application AreaProperties EnhancedReferences
Polymer ChemistryMechanical strength, thermal stability
Sensor TechnologySensitivity to environmental changes

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Cyanophenyl vs. 4-Chlorophenyl: The chloro analog, (2S)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid (CAS: N/A), replaces the cyano group with chlorine. Chlorine (-Cl) offers moderate electronegativity but may improve solubility due to reduced hydrophobicity compared to -CN .
  • 4-Cyanophenyl vs. 4-Methoxyphenyl: The methoxy group (-OMe) in compounds like 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid (CAS: 85622-69-1) is electron-donating, which could reduce metabolic stability compared to the cyanophenyl variant. The -CN group’s electron-withdrawing nature may stabilize the molecule against oxidative degradation .
Positional Isomerism
  • 3-(4-Cyanophenyl)propanoic acid vs. 2-(4-Cyanophenyl)propanoic acid: Shifting the cyanophenyl group from the third to the second carbon (e.g., 2-(4-cyanophenyl)propanoic acid, CAS: 5462-71-5) alters steric interactions and conformational flexibility. The 3-substituted derivative likely has better spatial alignment for target binding in biological systems .

Sulfonamide Group Modifications

Sulfonylamino vs. Sulfanyl or Hydroxyl Groups
  • Sulfonamide vs. Sulfanyl: In 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid (CAS: CID 22736554), the sulfonylamino group is replaced with a sulfanyl (-SH) moiety. Sulfonamides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity, critical for prolonged pharmacological activity .
  • Sulfonamide vs. Hydroxyl: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 20 in ) lack the sulfonyl group but demonstrate antioxidant and anticancer activities. The sulfonamide in the target compound may confer resistance to enzymatic hydrolysis compared to hydroxyl-containing analogs .
Key Findings:
  • Anticancer Activity: The thiazole derivative with a 4-cyanophenyl group () showed potent cytotoxicity (IC50: 1.2 µM), suggesting the target compound’s cyanophenyl moiety may enhance anticancer effects compared to chloro or methoxy analogs .
  • Antioxidant Activity : Hydroxyphenyl derivatives () exhibit dual antioxidant and anticancer properties, but their lack of a sulfonamide group limits stability in vivo compared to the target compound .

Biological Activity

3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features distinct functional groups that contribute to its biological activity:

  • Cyanophenyl Group : This moiety is known for its role in enhancing the lipophilicity and biological interaction of compounds.
  • Methoxyphenylsulfonyl Group : Sulfonamide derivatives often exhibit significant pharmacological properties, including antibacterial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. The following findings summarize the antimicrobial efficacy against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Gram-negative pathogens8 - 64 µg/mL
Candida auris0.5 - 64 µg/mL

These findings indicate a broad-spectrum antimicrobial activity, particularly against multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, compounds similar to this compound have been investigated for anticancer activities. The incorporation of phenolic moieties has been associated with:

  • Pro-apoptotic Effects : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells.
  • Inhibition of Tumor Growth : In vitro studies have shown significant inhibition of tumor cell proliferation in various cancer types.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study focusing on the synthesis of amino acid derivatives, including those with a phenolic moiety, reported their effectiveness against ESKAPE pathogens. The derivatives exhibited MIC values that suggest their potential as foundational platforms for novel antimicrobial agents targeting resistant strains .
  • Anticancer Research :
    Research involving the structural modification of related compounds indicated that specific substitutions could enhance anticancer activity while reducing cytotoxicity towards normal cells. This highlights the importance of structural optimization in developing effective therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the sulfonamide bond : React a primary amine intermediate (e.g., 2-amino-3-(4-cyanophenyl)propanoic acid) with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.

Protection/Deprotection strategies : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect the carboxylic acid or amine functionalities during synthesis, followed by acidic or catalytic hydrogenation for deprotection .
Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
  • Optimize solvent choice (e.g., DCM or THF) to enhance sulfonylation efficiency.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons (δ 7.5–8.0 ppm for cyanophenyl; δ 6.8–7.2 ppm for methoxyphenyl), sulfonamide NH (δ ~10–12 ppm, broad), and propanoic acid CH2/CH3 signals (δ 2.5–4.0 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170–175 ppm), cyano carbon (δ ~115–120 ppm), and sulfonamide sulfur-linked carbons (δ ~55–60 ppm for methoxy) .
  • IR : Confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹; C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular formula (C₁₇H₁₅N₂O₅S).

Q. What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility :
    • Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, adjust pH to >7 (via NaOH) to deprotonate the carboxylic acid.
    • Typical working concentrations: 1–10 mM in DMSO, diluted to ≤0.1% in cell-based assays to avoid cytotoxicity .
  • Stability :
    • Store lyophilized powder at –20°C under inert gas (argon).
    • Avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfonamide or cyano groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

Methodological Answer:

  • Variable Substituents :
    • Replace the 4-cyano group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on binding.
    • Modify the 4-methoxyphenylsulfonyl group to assess steric impacts (e.g., bulkier substituents like tert-butyl).
  • Biological Testing :
    • Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) with purified targets (e.g., kinases or proteases). Validate selectivity via panel screening against related enzymes .
  • Case Study : Analogous sulfonamide derivatives showed improved IC₅₀ values by introducing hydrophobic groups at the para position of the phenyl ring .

Q. How can computational methods elucidate binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use software (e.g., AutoDock Vina) to dock the compound into crystal structures of target proteins (e.g., PDB entries). Prioritize poses where the sulfonamide interacts with catalytic residues (e.g., hydrogen bonds with Ser/Thr).
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze hydrogen bond occupancy and hydrophobic contact persistence.
  • Free Energy Calculations :
    • Apply MM/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values to validate computational models .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays :
    • Confirm enzyme inhibition using both kinetic (e.g., spectrophotometric) and biophysical (e.g., SPR) methods.
  • Purity Verification :
    • Use HPLC-MS to rule out degradation products. Impurities <95% may skew dose-response curves .
  • Biological Replicates :
    • Repeat assays in triplicate across independent labs. For cell-based studies, include multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .

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